Sodium acetate-13C2,d3

Mass Spectrometry Isotope Dilution Quantitative Metabolomics

Select Sodium acetate-13C2,d3 (CAS 123333-80-2) as your internal standard for definitive quantitative mass spectrometry. The dual 13C2 + d3 labeling provides a clean M+5 mass shift, fully resolving from endogenous acetate (M+0) and its natural isotopologue envelope. This eliminates matrix interference and ensures R² > 0.99 linearity across a 3-log dynamic range. The orthogonal 13C/2H labels support multiplexed SCFA panels and dual NMR tracing in a single experiment. Supplied at ≥99 atom % isotopic purity to guarantee the lowest possible background signal for your most demanding tracer studies.

Molecular Formula ¹³C₂D₃NaO₂
Molecular Weight 87.04
CAS No. 123333-80-2
Cat. No. B1146745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium acetate-13C2,d3
CAS123333-80-2
SynonymsAcetic Acid-13C2,D3 Sodium Salt;  Sodium Acetate-13C2,D3;  Anhydrous Aodium Acetate-13C2,D3;  Cryotech NAAC-13C2,D3;  Protecta Super-13C2,D3;  Safeway SD-13C2,D3;  Sanmi-Ace 42-13C2,D3
Molecular Formula¹³C₂D₃NaO₂
Molecular Weight87.04
Structural Identifiers
SMILESCC(=O)[O-].[Na+]
InChIInChI=1S/C2H4O2.Na/c1-2(3)4;/h1H3,(H,3,4);/q;+1/p-1/i1+1D3,2+1;
Commercial & Availability
Standard Pack Sizes25 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sodium acetate-13C2,d3 (CAS 123333-80-2): Stable Isotope‑Labeled Compound for NMR and Mass Spectrometry Quantification


Sodium acetate-13C2,d3 (CAS 123333-80-2) is a stable isotope‑labeled derivative of sodium acetate that incorporates two carbon‑13 atoms and three deuterium atoms . With a molecular formula of 13CD313CO2Na and a molecular weight of 87.04 g/mol, this compound exhibits a characteristic mass shift of M+5 relative to unlabeled sodium acetate [1]. It is supplied as a solid with isotopic enrichment of ≥99 atom % 13C and ≥99 atom % D, meeting the stringent purity requirements for use as an internal standard in quantitative mass spectrometry and as a tracer in nuclear magnetic resonance (NMR) studies .

Why Sodium acetate-13C2,d3 Cannot Be Replaced by Unlabeled or Singly Labeled Acetate in Quantitative Studies


In quantitative mass spectrometry and metabolic tracing, using unlabeled sodium acetate or compounds with only 13C or deuterium labels introduces unacceptable analytical ambiguity. Unlabeled acetate co‑elutes with endogenous acetate, preventing accurate baseline correction and introducing matrix effects that degrade quantification precision [1]. Singly labeled analogs, such as Sodium acetate-1-13C (M+1) or Sodium acetate-d3 (M+3), provide a narrower mass shift that can overlap with natural isotopic envelopes of co‑eluting metabolites, reducing specificity in complex biological matrices . Sodium acetate-13C2,d3, with its M+5 mass shift, cleanly resolves from endogenous acetate and common singly labeled internal standards, ensuring unambiguous peak assignment and robust quantification across a wide dynamic range [1].

Quantitative Differentiation of Sodium acetate-13C2,d3: Head‑to‑Head Comparisons with Analogs


Mass Shift Advantage: +5 Da Enables Unambiguous MS Quantification in Complex Matrices

Sodium acetate-13C2,d3 generates a mass shift of M+5 (≈ +5 Da) relative to unlabeled sodium acetate, compared to M+2 for Sodium acetate-13C2 and M+4 for Sodium acetate-1-13C,d3 [1]. This larger mass difference ensures that the internal standard peak is fully resolved from the natural isotopic envelope of endogenous acetate (M+1, M+2) and from potential interfering metabolites, even in samples with high background acetate concentrations [2].

Mass Spectrometry Isotope Dilution Quantitative Metabolomics

Dual 13C and D Labeling Supports Orthogonal Analytical Validation in NMR and MS

Sodium acetate-13C2,d3 incorporates both 13C (99 atom %) and deuterium (99 atom %) labels, enabling simultaneous detection by 13C NMR and deuterium‑based metabolic imaging (DMI) or 2H NMR [1]. In contrast, Sodium acetate-13C2 (no D) provides only 13C NMR signals, and Sodium acetate-d3 provides only 2H NMR signals, limiting validation to a single analytical dimension .

NMR Spectroscopy Isotopic Tracer Analytical Chemistry

Superior Isotopic Enrichment (≥99 atom % 13C and D) Ensures Minimal Background Interference

Sodium acetate-13C2,d3 is supplied with isotopic enrichment of ≥99 atom % for both 13C and deuterium, as verified by GC/MS . This is higher than the 50–60 atom % D enrichment specified for Sodium acetate-2-13C,d3 (CAS 85355-10-8), which results in a heterogeneous population of partially deuterated molecules and a broader mass distribution that complicates quantification .

Stable Isotope Labeling Analytical Reference Standards GC‑MS

Cost‑Effective Dual‑Labeling Enables High‑Throughput Protein NMR Studies

Uniform 13C labeling of proteins for NMR can be achieved using sodium [1,2-13C2]acetate as the sole carbon source, at a cost substantially lower than [13C6]glucose media [1]. While direct comparative data for the 13C2,d3 variant are not available, the additional deuterium label (M+5) would further enable simultaneous 2H‑decoupling or 2H‑NMR experiments without additional reagent costs, representing a class‑level advantage over non‑deuterated 13C‑acetate analogs [2].

Protein NMR Isotopic Labeling Structural Biology

Recommended Applications of Sodium acetate-13C2,d3 Based on Quantitative Evidence


Isotope Dilution Mass Spectrometry (IDMS) for Absolute Quantification of Acetate in Plasma or Urine

The M+5 mass shift of Sodium acetate-13C2,d3 ensures complete chromatographic and mass spectrometric separation from endogenous acetate (M+0) and its natural isotopic envelope (M+1, M+2). This enables precise spike‑in calibration curves with linearity typically exceeding R² > 0.99 and CV < 5% across a 3‑log dynamic range [1][2].

Simultaneous 13C and 2H Metabolic Flux Analysis in Cellular or Animal Models

Sodium acetate-13C2,d3 can be administered as a dual tracer to follow carbon flux via 13C NMR and hydrogen/deuterium flux via 2H NMR or deuterium metabolic imaging (DMI) in the same subject [2]. This orthogonal approach reduces animal usage and provides internally validated flux rates for the TCA cycle and fatty acid synthesis.

LC‑MS/MS Method Development for Short‑Chain Fatty Acid (SCFA) Panels

When analyzing complex SCFA mixtures (e.g., acetate, propionate, butyrate), the +5 Da shift of Sodium acetate-13C2,d3 prevents cross‑talk with the +2 Da shift of Sodium propionate-13C3 or the +4 Da shift of Sodium butyrate-13C4 . This allows multiplexed isotope dilution of up to 4–6 SCFAs in a single injection, improving throughput and data quality.

Uniform Dual‑Isotope Labeling of Recombinant Proteins for Advanced NMR Studies

Using Sodium acetate-13C2,d3 as a carbon source in minimal media yields uniformly 13C‑ and deuterium‑labeled proteins, enabling 1H‑13C‑2H triple‑resonance NMR experiments that reduce spectral crowding and improve resonance assignment in larger proteins (>25 kDa) [3][4]. The high isotopic enrichment (≥99%) minimizes unlabeled background signals.

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